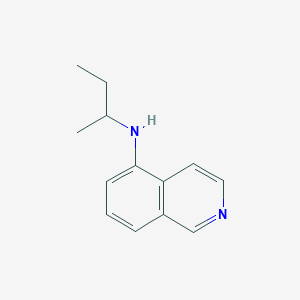

N-(butan-2-yl)isoquinolin-5-amine

Description

Properties

IUPAC Name |

N-butan-2-ylisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-10(2)15-13-6-4-5-11-9-14-8-7-12(11)13/h4-10,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYMTCWZODMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)isoquinolin-5-amine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride . These reactions typically require strong acids or bases as catalysts and may involve high temperatures and prolonged reaction times.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to enhance efficiency and reduce environmental impact . Recent advancements have focused on developing greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)isoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinolin-5-one derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require elevated temperatures and prolonged reaction times .

Major Products

The major products formed from these reactions include isoquinolin-5-one derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(butan-2-yl)isoquinolin-5-amine is primarily investigated for its potential as a therapeutic agent. Its structural similarity to other isoquinoline derivatives allows it to interact with various biological targets.

Receptor Binding Studies

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in numerous neurological processes and are potential targets for treating conditions such as depression and anxiety.

| Compound | σ1 Binding Affinity | σ2 Binding Affinity | Selectivity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Analog 1 | High | Moderate | σ2 selective |

| Analog 2 | Moderate | High | σ1 selective |

Note: TBD = To Be Determined based on ongoing studies.

Case Study : A recent study evaluated a series of isoquinoline derivatives for their receptor binding affinities. The results suggested that modifications in the amine portion significantly influenced selectivity and potency against sigma receptors, indicating a promising avenue for developing new antidepressants .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies, including multicomponent reactions (MCRs). These methods allow for efficient construction of complex structures.

Ammonia-Ugi Reaction

The Ugi reaction is a prominent method for synthesizing isoquinoline derivatives, including this compound. This reaction combines an amine, carboxylic acid, isocyanide, and an aldehyde to form a diverse range of products.

Example Reaction Scheme :

This method has been shown to yield high purity products with minimal byproduct formation .

Research on the biological activity of this compound suggests potential applications in treating neurodegenerative diseases and as anti-cancer agents.

Neuroprotective Effects

Studies have indicated that isoquinoline derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Key Findings :

- In vitro assays demonstrated that this compound reduces neuronal cell death induced by oxidative stress.

Anticancer Activity

Isoquinoline derivatives have been evaluated for their anticancer properties, particularly against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | TBD |

| MCF7 | TBD |

| A549 | TBD |

Preliminary results suggest that this compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that isoquinoline derivatives can interact with proteins in the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(butan-2-yl)isoquinolin-5-amine with key analogs from the evidence:

Key Observations :

- Lipophilicity : Alkyl substituents (e.g., butan-2-yl) confer moderate logP values (~2.5), balancing solubility and membrane permeability. Arylalkyl groups (e.g., 2-phenylpropan-2-yl ) increase logP (~3.8), favoring hydrophobic interactions but reducing aqueous solubility.

- Functional Groups : Fluorinated analogs (e.g., ) exhibit lower logP (~1.9–2.1) due to electronegativity, enhancing bioavailability and specificity for CNS targets.

Pharmacokinetics and Toxicity

- Fluorinated Analogs : Exhibit rapid clearance and low metabolic degradation, critical for PET tracers .

- Arylalkyl Derivatives : Higher molecular weight and lipophilicity (e.g., ) may prolong half-life but increase hepatotoxicity risk.

- Safety : UNBS3157 demonstrates reduced hematotoxicity compared to amonafide, suggesting alkyl groups may mitigate side effects.

Biological Activity

N-(butan-2-yl)isoquinolin-5-amine is a member of the isoquinoline derivative family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an isoquinoline core with an amine group at the 5-position and a butan-2-yl substituent at the nitrogen atom. This unique structure contributes to its biological activity, particularly in modulating various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : Molecular docking studies suggest that it interacts with proteins in the PI3K/AKT/mTOR pathway, crucial for cell proliferation and survival.

- Antimicrobial Activity : Isoquinoline derivatives have been reported to exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including this compound, as anticancer agents. For instance:

- In Vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, certain benzofuro[3,2-c]quinolines demonstrated IC50 values as low as 0.12 μM against leukemia cells .

Antimicrobial Activity

Isoquinoline derivatives have shown promising results against bacterial strains. The structural modifications of these compounds can enhance their antimicrobial efficacy:

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Isoquinoline Derivative | Escherichia coli | 25 |

Neuroprotective Effects

There is emerging evidence suggesting that compounds derived from isoquinolines may possess neuroprotective properties. For example, research on similar compounds has shown radical scavenging activity and protection against dopaminergic cell toxicity .

Case Studies and Research Findings

- Antileukemia Activity : A study focusing on isoquinoline derivatives revealed that modifications at specific positions significantly affected their antileukemia activity. Compounds with hydroxyl substitutions exhibited enhanced potency compared to their halogenated counterparts .

- QSAR Studies : Quantitative structure–activity relationship (QSAR) analyses have been employed to predict the biological activity of isoquinoline derivatives, demonstrating a strong correlation between structural features and their pharmacological effects .

- Molecular Dynamics Simulations : These simulations have provided insights into the binding affinities of this compound with various biological targets, indicating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(butan-2-yl)isoquinolin-5-amine, and how can reaction conditions be optimized for yield and selectivity?

- Methodology :

- Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 5-position of isoquinoline with butan-2-ylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ .

- Optimization parameters:

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions improve regioselectivity .

- Solvent choice : Polar solvents enhance solubility of intermediates, while non-polar solvents may reduce byproducts .

- Characterization: Use HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the structural conformation of this compound to ensure biological relevance?

- Methodology :

- X-ray crystallography : Resolve 3D conformation to identify key binding motifs (e.g., isoquinoline’s planar aromatic system and the butan-2-yl group’s spatial orientation) .

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic properties and steric effects influencing protein interactions .

- Spectroscopic validation : IR spectroscopy confirms functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound across different assays?

- Methodology :

- Dose-response curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Metabolite analysis : LC-MS/MS detects degradation products or active metabolites that may confound results .

- Reference controls : Compare with structurally similar compounds (e.g., N-butyl isoquinoline derivatives) to isolate the butan-2-yl group’s contribution .

Q. How can molecular docking studies elucidate the mechanism of action of this compound in neurodegenerative disease targets?

- Methodology :

- Target selection : Focus on tau protein aggregates (neurofibrillary tangles) or amyloid-β interactions, leveraging homology models from Alzheimer’s disease research .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters:

- Grid box size : 20 ų centered on the tau fibril’s hydrophobic cleft.

- Scoring functions : Evaluate binding energy (ΔG ≤ -7 kcal/mol suggests high affinity) .

- Validation : Co-crystallization or mutagenesis (e.g., Ala-scanning) of predicted binding residues .

Q. What in silico and experimental approaches are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodology :

- Derivative design : Modify the isoquinoline core (e.g., 5-position substitutions) or butan-2-yl chain (e.g., branching or fluorination) .

- In silico screening :

- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability, CYP450 inhibition).

- QSAR models : Partial Least Squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with activity .

- Experimental testing :

- Enzyme assays : Measure inhibition of acetylcholinesterase or β-secretase for Alzheimer’s relevance .

- Cytotoxicity : MTT assays in neuronal cells (e.g., SH-SY5Y) to prioritize safe candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.